molecular formula C12H12N2O4 B11968997 N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide CAS No. 30212-59-0

N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide

Cat. No.: B11968997
CAS No.: 30212-59-0
M. Wt: 248.23 g/mol
InChI Key: WPXQLCGNZYOCOI-UHFFFAOYSA-N
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Description

N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide is a complex organic compound with a unique structure that includes a pyrano-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide typically involves multi-step organic reactions The starting materials often include pyridine derivatives, which undergo a series of reactions such as alkylation, oxidation, and cyclization to form the pyrano-pyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyrano-pyridine core can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(5-Carboxy-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide.

    Reduction: Formation of N-(5-Hydroxymethyl-8-methyl-2-hydroxy-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-benzamide
  • N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-propionamide

Uniqueness

N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide is unique due to its specific acetamide group, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific applications where the acetamide group plays a crucial role.

Properties

CAS No.

30212-59-0

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

N-[5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridin-3-yl]acetamide

InChI

InChI=1S/C12H12N2O4/c1-6-11-9(8(5-15)4-13-6)3-10(12(17)18-11)14-7(2)16/h3-4,15H,5H2,1-2H3,(H,14,16)

InChI Key

WPXQLCGNZYOCOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)NC(=O)C)CO

Origin of Product

United States

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